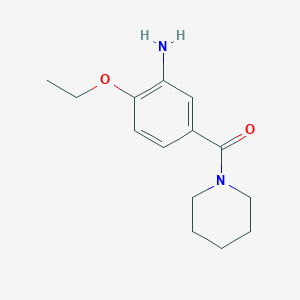

2-Ethoxy-5-(piperidine-1-carbonyl)aniline

Description

Properties

IUPAC Name |

(3-amino-4-ethoxyphenyl)-piperidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-2-18-13-7-6-11(10-12(13)15)14(17)16-8-4-3-5-9-16/h6-7,10H,2-5,8-9,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYIPSYQWRNDAMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)N2CCCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-(piperidine-1-carbonyl)aniline typically involves the reaction of 2-ethoxyaniline with piperidine-1-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of 2-Ethoxy-5-(piperidine-1-carbonyl)aniline may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-(piperidine-1-carbonyl)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted aniline derivatives depending on the electrophile used.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of compounds related to 2-Ethoxy-5-(piperidine-1-carbonyl)aniline. Research indicates that derivatives containing piperidine structures exhibit significant antibacterial and antifungal activities. For instance, compounds synthesized through Mannich reactions have shown high antibacterial activity against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, as well as Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Piperidine Derivatives

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| Compound 12 | 6.25 | Bacillus subtilis |

| Compound 15 | 12.5 | Staphylococcus aureus |

| Compound 16 | 6.25 | Escherichia coli |

| Compound 17 | 12.5 | Pseudomonas aeruginosa |

Anticancer Activity

The anticancer potential of compounds similar to 2-Ethoxy-5-(piperidine-1-carbonyl)aniline has been explored extensively. Piperidine derivatives have shown effectiveness in modulating cancer cell apoptosis and inhibiting tumor growth. For example, certain piperidine-based compounds have been identified as inhibitors of BRD4 and PARP1, which are critical targets in cancer therapy .

Case Study: Piperidine Derivatives in Cancer Therapy

A study demonstrated that a piperidine derivative improved cytotoxicity in FaDu hypopharyngeal tumor cells compared to standard chemotherapeutic agents like bleomycin . This suggests that the structural characteristics of piperidine contribute significantly to their biological activity.

Neuropharmacological Applications

Compounds like 2-Ethoxy-5-(piperidine-1-carbonyl)aniline are being investigated for their neuropharmacological properties, particularly as inhibitors for enzymes linked to neurodegenerative diseases. Studies have indicated that modifications in the piperidine ring can enhance the inhibition of cholinesterase and monoamine oxidase B, which are vital in the treatment of conditions such as Alzheimer's disease .

Table 2: Enzyme Inhibition by Piperidine Derivatives

| Compound | Target Enzyme | Inhibition Activity |

|---|---|---|

| Compound A | Cholinesterase | Moderate |

| Compound B | Monoamine Oxidase B | High |

Pharmacokinetics and Drug Development

The pharmacokinetic profiles of piperidine derivatives are favorable, showing good oral bioavailability and low toxicity levels in preclinical models . This makes them suitable candidates for further development as therapeutic agents.

Key Findings:

- Compounds structurally related to 2-Ethoxy-5-(piperidine-1-carbonyl)aniline exhibit promising pharmacokinetic properties.

- They demonstrate significant potential for modifications that enhance their efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-(piperidine-1-carbonyl)aniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

Substituent Effects on Physicochemical Properties

- Electron-donating vs. withdrawing groups :

- Steric effects :

- Lipophilicity :

- Ethoxy (logP ~1.3) increases membrane permeability compared to methoxy (logP ~0.8) .

Biological Activity

2-Ethoxy-5-(piperidine-1-carbonyl)aniline, with the CAS number 1071395-78-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.

2-Ethoxy-5-(piperidine-1-carbonyl)aniline features a piperidine ring, which is known for its pharmacological relevance. The ethoxy and carbonyl groups contribute to its chemical reactivity and biological interactions.

Biological Activity Overview

The biological activity of 2-Ethoxy-5-(piperidine-1-carbonyl)aniline has been explored primarily in the context of its potential as an enzyme inhibitor and therapeutic agent.

The compound is believed to exert its biological effects through:

- Enzyme Inhibition : It may interact with specific enzymes, altering their activity and potentially leading to therapeutic effects.

- Receptor Modulation : The structural components allow it to bind to various receptors, influencing cellular signaling pathways.

Case Studies and Experimental Data

Recent studies have highlighted the biological efficacy of 2-Ethoxy-5-(piperidine-1-carbonyl)aniline. Below are some key findings:

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the piperidine ring significantly influence the compound's activity. For instance:

- Substituents on the aniline moiety can enhance or diminish enzyme inhibitory effects.

- The presence of an ethoxy group has been linked to improved binding affinity for certain targets compared to other alkoxy substituents.

Comparative Analysis

When compared to similar compounds, 2-Ethoxy-5-(piperidine-1-carbonyl)aniline demonstrates unique properties that could be leveraged for drug development:

| Compound Type | Activity Profile | Notable Features |

|---|---|---|

| Piperidine Derivatives | Moderate to High Antimicrobial Activity | Often exhibit lower toxicity profiles. |

| Aniline Derivatives | Variable Enzyme Inhibition | Structural flexibility allows for diverse modifications. |

Q & A

Q. What are the recommended synthetic routes for 2-Ethoxy-5-(piperidine-1-carbonyl)aniline, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via reductive amination or coupling reactions. For example, analogs such as 5-nitro-2-(piperidin-1-yl)benzaldehyde have been reacted with substituted anilines (e.g., 2-methoxyaniline) under catalytic hydrogenation or acidic conditions . Optimization can be achieved using design-of-experiment (DoE) approaches like the Box-Behnken model to evaluate variables such as temperature, catalyst loading, and solvent polarity .

Q. What analytical techniques are essential for confirming the purity and structure of 2-Ethoxy-5-(piperidine-1-carbonyl)aniline?

- Methodological Answer :

- FT-IR and NMR (¹H/¹³C) for functional group identification (e.g., carbonyl stretch at ~1650 cm⁻¹, piperidine proton signals at δ 1.5–2.5 ppm) .

- X-ray crystallography to resolve stereochemical ambiguities in crystalline derivatives .

- HPLC with UV/Vis detection (λ ~254 nm) for purity assessment, validated against reference standards .

Q. What safety protocols are critical when handling 2-Ethoxy-5-(piperidine-1-carbonyl)aniline?

- Methodological Answer :

- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or dermal exposure, as aniline derivatives are potential carcinogens .

- Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation, with temperature monitoring (recommended: 2–8°C) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 2-Ethoxy-5-(piperidine-1-carbonyl)aniline in nucleophilic environments?

- Methodological Answer :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density on the carbonyl group and ethoxy substituent, identifying reactive sites .

- Compare with experimental data from analogs like 2,3-dichloro-5-{4-[(dimethylamino)methyl]piperidine-1-carbonyl}aniline to validate computational predictions .

Q. How to resolve discrepancies in spectroscopic data during characterization (e.g., unexpected shifts in NMR or IR)?

- Methodological Answer :

- Cross-validate with alternative techniques: e.g., use high-resolution mass spectrometry (HR-MS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 318.46 for C₁₈H₃₀N₄O) .

- Investigate tautomerism or solvent effects by repeating experiments in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) .

Q. What strategies mitigate catalyst deactivation in reactions involving this compound?

- Methodological Answer :

- Use heterogeneous catalysts (e.g., MnFe₂O₄/Zn₂SiO₄) under simulated solar radiation to enhance stability and recyclability .

- Monitor catalyst surface morphology via SEM and XRD to detect fouling or phase changes, regenerating with acid washes (e.g., 0.1 M HCl) .

Data Analysis & Contradiction Management

Q. How to analyze conflicting bioactivity data in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Apply multivariate statistical analysis (e.g., PCA or PLS regression) to distinguish noise from meaningful trends, using datasets from analogs like 4-(piperidine-1-carbonyl)aniline derivatives .

- Validate hypotheses with dose-response assays (e.g., IC₅₀ comparisons across cell lines) .

Q. What experimental controls are necessary to validate environmental degradation studies of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.